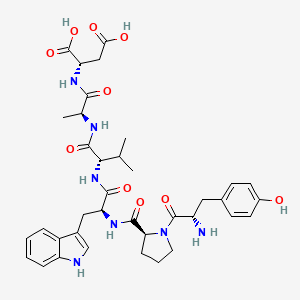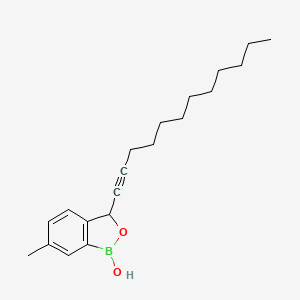
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene typically involves the following steps:
Formation of the diazirene ring: This can be achieved through the reaction of a suitable precursor, such as a hydrazone, with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Introduction of the phenylpropoxy group: This step involves the nucleophilic substitution of a suitable phenylpropoxy precursor with the diazirene intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazirene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted diazirenes can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different nitrogen-containing compounds, such as amines or nitroso derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene has several applications in scientific research:
Chemistry: It is used as a photolabile protecting group in organic synthesis, allowing for the temporary protection of functional groups that can be removed upon exposure to light.
Biology: The compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions by covalently attaching a photoreactive probe to a target protein.
Medicine: Research is ongoing to explore its potential as a photoactivatable drug delivery system, where the compound can release active pharmaceutical ingredients upon light activation.
Industry: It is used in the development of photoresists for lithography in the semiconductor industry.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can then interact with nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug delivery.
Comparación Con Compuestos Similares
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirine: Similar in structure but with different substituents.
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirine: Another diazirene with a different alkyl or aryl group.
Uniqueness: 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene is unique due to its specific combination of chloro and phenylpropoxy groups, which confer distinct photochemical properties. This makes it particularly useful in applications requiring precise control over chemical reactions through light activation.
Propiedades
Número CAS |
918903-30-7 |
|---|---|
Fórmula molecular |
C11H13ClN2O |
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
3-chloro-3-(2-methyl-2-phenylpropoxy)diazirine |
InChI |
InChI=1S/C11H13ClN2O/c1-10(2,8-15-11(12)13-14-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
MMQATBIONGMMEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1(N=N1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


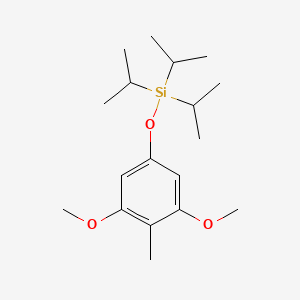


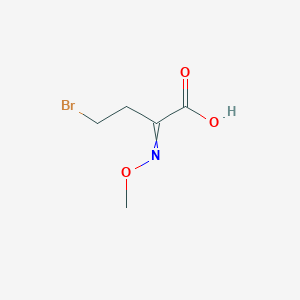
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
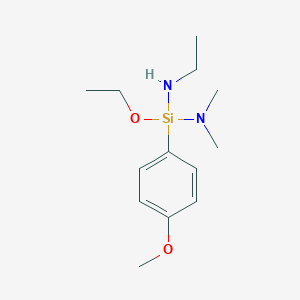
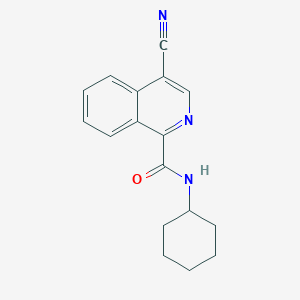
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
